molecular formula C14H22O B13215876 (1R)-1-(4-hexylphenyl)ethanol

(1R)-1-(4-hexylphenyl)ethanol

Cat. No.: B13215876
M. Wt: 206.32 g/mol
InChI Key: QOWWXERCAKCLCM-GFCCVEGCSA-N
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Description

(1R)-1-(4-Hexylphenyl)ethan-1-ol is an organic compound characterized by a phenyl ring substituted with a hexyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Hexylphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hexylbenzaldehyde and a suitable reducing agent.

    Reduction Reaction: The aldehyde group of 4-hexylbenzaldehyde is reduced to an alcohol group using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (1R)-1-(4-Hexylphenyl)ethan-1-ol.

Industrial Production Methods

In an industrial setting, the production of (1R)-1-(4-Hexylphenyl)ethan-1-ol may involve large-scale reduction reactions using continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Hexylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the alcohol group can lead to the formation of alkanes.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Formation of 4-hexylbenzaldehyde or 4-hexylbenzoic acid

    Reduction: Formation of hexylbenzene

    Substitution: Formation of nitro or halogenated derivatives of (1R)-1-(4-Hexylphenyl)ethan-1-ol

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Hexylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary based on the compound’s specific use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Butylphenyl)ethan-1-ol: Similar structure with a butyl group instead of a hexyl group.

    (1R)-1-(4-Octylphenyl)ethan-1-ol: Similar structure with an octyl group instead of a hexyl group.

Uniqueness

(1R)-1-(4-Hexylphenyl)ethan-1-ol is unique due to its specific hexyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(1R)-1-(4-hexylphenyl)ethanol

InChI

InChI=1S/C14H22O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-12,15H,3-7H2,1-2H3/t12-/m1/s1

InChI Key

QOWWXERCAKCLCM-GFCCVEGCSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)[C@@H](C)O

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(C)O

Origin of Product

United States

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